molecular formula C12H10F2N2 B8725136 2-(2,4-difluorophenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole

2-(2,4-difluorophenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole

Cat. No.: B8725136
M. Wt: 220.22 g/mol
InChI Key: CBQAAOVVQBKISR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-difluorophenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole is a useful research compound. Its molecular formula is C12H10F2N2 and its molecular weight is 220.22 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H10F2N2

Molecular Weight

220.22 g/mol

IUPAC Name

2-(2,4-difluorophenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole

InChI

InChI=1S/C12H10F2N2/c13-8-3-4-9(10(14)6-8)11-7-16-5-1-2-12(16)15-11/h3-4,6-7H,1-2,5H2

InChI Key

CBQAAOVVQBKISR-UHFFFAOYSA-N

Canonical SMILES

C1CC2=NC(=CN2C1)C3=C(C=C(C=C3)F)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 2-bromo-1-(2,4-difluorophenyl)ethanone (150 g, 640 mmol, Example #8, Step A), pyrrolidin-2-imine hydrochloride (108 g, 894 mmol) and Na2CO3 (134 mL, 3190 mmol) in DMF (650 mL) was stirred and heated at about 80° C. in a 3 L 3 necked flask for about 24 h. The mixture was cooled to ambient temperature and poured into water (about 5 L). The product was partitioned between EtOAc (800 mL) and the basic aqueous phase. The aqueous layer was extracted with additional EtOAc (3×800 mL). The combined organic extracts were washed with water (4×800 mL), dried over MgSO4 and filtered through a pad of Florisil® (2″ depth×3″ diameter). The pad was washed with EtOAc (4×250 mL) and the filtrate was concentrated to dryness under reduced pressure to yield the title compound as a solid (98.6 g, 70%): LC/MS (Table 1, Method a) Rt=2.72 min; MS m/z: 221.0 (M+H)+.
Quantity
150 g
Type
reactant
Reaction Step One
Quantity
108 g
Type
reactant
Reaction Step One
Quantity
134 mL
Type
reactant
Reaction Step One
Name
Quantity
650 mL
Type
solvent
Reaction Step One
[Compound]
Name
3
Quantity
3 L
Type
reactant
Reaction Step Two
Name
Quantity
5 L
Type
reactant
Reaction Step Three
Yield
70%

Synthesis routes and methods II

Procedure details

A mixture of 2-bromo-1-(2,4-difluorophenyl)ethanone (7.05 g, 30.0 mmol, prepared using General Procedure A.1 from 1-(2,4-difluorophenyl)ethanone), 2-imino-pyrrolidine hydrochloride (10.9 g, 90 mmol, prepared following the procedure in J. Med. Chem., 2002, 45, 999-1001) and Na2CO3 (21.1 g, 199 mmol) in DMF (30 mL) was stirred overnight at about 80° C. The reaction mixture was cooled to ambient temperature, poured into water and extracted with EtOAc. The organics were dried over MgSO4, filtered and concentrated under reduced pressure to give the crude title compound (6.61 g, 100%): LC/MS (Table 1, Method a) Rt=2.72 min; MS m/z: 221.0 (M+H)+.
Quantity
7.05 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
21.1 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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